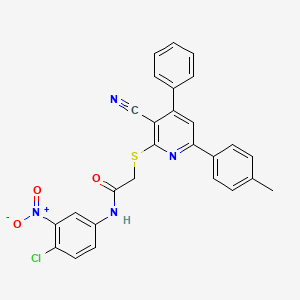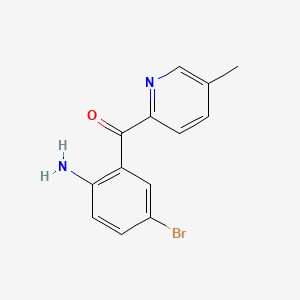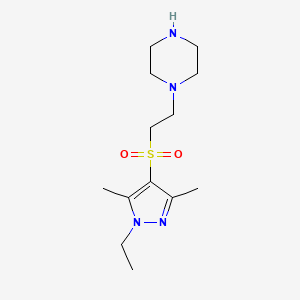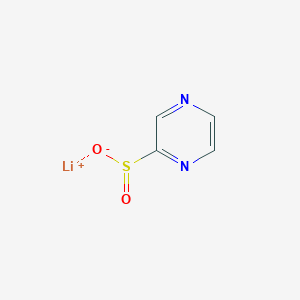
3-(2,2,2-Trifluoroethoxy)benzofuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2,2-Trifluoroethoxy)benzofuran-2-carboxylic acid is a fluorinated organic compound with the molecular formula C11H7F3O4 and a molecular weight of 260.17 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to a benzofuran ring, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
The synthesis of 3-(2,2,2-Trifluoroethoxy)benzofuran-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . This method utilizes readily available starting materials such as Fe(III) salts, oxidants like di-tert-butyl peroxide, and ligands like 1,10-phenanthroline. Another approach involves the intramolecular cyclization of 3-(2-halo-phenoxy)acrylic esters in the presence of Pd(OAc)2–PPh3 catalyst .
Analyse Chemischer Reaktionen
3-(2,2,2-Trifluoroethoxy)benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Wissenschaftliche Forschungsanwendungen
3-(2,2,2-Trifluoroethoxy)benzofuran-2-carboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(2,2,2-Trifluoroethoxy)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
3-(2,2,2-Trifluoroethoxy)benzofuran-2-carboxylic acid can be compared with other similar compounds, such as:
3-(2,2,2-Trifluoroethoxy)propanenitrile: This compound also contains a trifluoroethoxy group but differs in its core structure, leading to different chemical and biological properties.
3-(2,2,2-Trifluoroethoxy)methyl-1-benzofuran-2-carboxylic acid: This compound has a similar structure but with a methyl group, which can affect its reactivity and applications.
The unique combination of the trifluoroethoxy group and the benzofuran ring in this compound imparts distinct properties that make it valuable for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C11H7F3O4 |
|---|---|
Molekulargewicht |
260.17 g/mol |
IUPAC-Name |
3-(2,2,2-trifluoroethoxy)-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H7F3O4/c12-11(13,14)5-17-8-6-3-1-2-4-7(6)18-9(8)10(15)16/h1-4H,5H2,(H,15,16) |
InChI-Schlüssel |
QKJYBTNWZCZDLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)O)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-([1,1'-Biphenyl]-4-yl)-11-bromo-9H-dibenzo[a,c]carbazole](/img/structure/B11774797.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carbonitrile](/img/structure/B11774807.png)
![5-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B11774811.png)




![2-Chloro-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B11774846.png)

![4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B11774849.png)


